REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[C:10]1(=O)[O:15][C:13](=[O:14])[C:12]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:11]12>O1CCOCC1>[O:14]=[C:13]1[C:12]2[C:11](=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:10](=[O:15])[N:1]1[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6]
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Name
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|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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NC=1C=C(C#N)C=CC1
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Name
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|
Quantity
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42 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Name
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|
Quantity
|
2.54 g
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Type
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reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Affixed Dean-Stark trap and refluxed for 16 h
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Duration
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16 h
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Type
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FILTRATION
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Details
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filtered off solid (2-((3-cyanophenyl)carbamoyl)benzoic acid)
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Name
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|
Type
|
product
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)C=1C=C(C#N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |